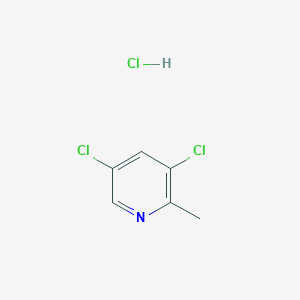

3,5-Dichloro-2-methylpyridine hydrochloride

Description

Propriétés

IUPAC Name |

3,5-dichloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c1-4-6(8)2-5(7)3-9-4;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSNLQFNMAONTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856826 | |

| Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-46-7 | |

| Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 2-Methylpyridine Derivatives

The core step in synthesizing 3,5-dichloro-2-methylpyridine involves chlorination of 2-methylpyridine or related intermediates. This is typically achieved by direct chlorination under controlled temperature and pressure conditions.

-

- Chlorine gas is bubbled into a reaction mixture containing 2-methylpyridine or its derivatives.

- Temperature ranges from 80°C to 225°C, with pressures above 30 psig of HCl to facilitate chlorination.

- Reaction times vary from several hours to multiple days depending on temperature (e.g., 144 hours at 180°C or shorter at higher temperatures).

- Use of phosphorus trichloride (PCl3) or sulfur oxychloride (SOCl2) as chlorinating agents or co-reagents is common to improve chlorination efficiency.

Example :

A patent describes chlorination of nicotinic acid with phosphorus trichloride and chlorine gas in an autoclave at 120–180°C to form chlorinated pyridine derivatives, including 2,3-dichloro-5-(trichloromethyl)pyridine, which is a close analog in the pyridine chlorination family. This method involves:

Selective Dechlorination and Substitution

Following chlorination, selective dechlorination or substitution steps may be required to achieve the 3,5-dichloro-2-methylpyridine structure:

- Metallic Zinc Reduction :

Reduction of highly chlorinated pyridine derivatives (e.g., tetrachloropyridines or pentachloropyridines) with metallic zinc in alkaline aqueous media can selectively remove chlorine atoms to yield tri- or dichloropyridines.

Conversion to Hydrochloride Salt

The final step to obtain 3,5-dichloro-2-methylpyridine hydrochloride involves salt formation:

- The free base 3,5-dichloro-2-methylpyridine is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

- Conditions typically involve saturation with HCl gas in concentrated hydrochloric acid solution, sometimes under cooling to control exothermicity and avoid side reactions.

- The hydrochloride salt precipitates or is isolated by solvent extraction and crystallization.

Alternative Synthetic Routes

From 2-Amino-5-picoline :

A method involves diazotization and chlorination of 2-amino-5-methylpyridine in concentrated hydrochloric acid with sulfur oxychloride and nitrosonitric acid, followed by neutralization and isolation of 2-chloro-5-methylpyridine, a precursor to dichlorinated derivatives.Ammonolysis and Further Functionalization :

Some protocols include ammonolysis of chlorinated intermediates to introduce amino groups, which can be further transformed into dichlorinated compounds by substitution reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Chlorination of 2-methylpyridine | Cl2 gas, PCl3 or SOCl2, HCl pressure | 80–225 | Hours to days | High pressure and temperature needed |

| Reduction of poly-chloropyridines | Metallic Zn, alkaline solution (pH 11–14), organic solvent | 20–100 | 1–120 hours | Selective dechlorination |

| Diazotization and chlorination | 2-amino-5-methylpyridine, HCl, SOCl2, nitrosonitric acid | -20 to 50 | Minutes to hours | Alternative route via amino pyridine |

| Hydrochloride salt formation | HCl gas or concentrated HCl | Ambient to moderate | Minutes to hours | Salt isolation by crystallization |

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or side reactions.

- The use of metallic zinc reduction offers a practical approach to selectively remove chlorine atoms, improving yield and purity.

- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation.

- Reaction parameters such as pH, temperature, and reaction time significantly influence product yield and purity.

- While some methods are well-suited for laboratory scale, others have been optimized for commercial scale production with considerations for cost and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include 3,5-dichloro-2-pyridinecarboxylic acid or 3,5-dichloro-2-pyridinecarboxaldehyde.

Reduction: Products include partially or fully dechlorinated pyridines.

Applications De Recherche Scientifique

3,5-Dichloro-2-methylpyridine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine atoms and the pyridine ring play a crucial role in its binding affinity and specificity. The compound can modulate molecular pathways by affecting the activity of key proteins involved in cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the unique properties of 3,5-dichloro-2-methylpyridine hydrochloride, a comparative analysis with structurally related pyridine derivatives is provided below. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison of this compound with Analogues

¹4,5-Dichloro-2-methylpyridine is fused with a pyrazolone ring, altering its heterocyclic system compared to simple pyridines .

Key Comparative Insights

Substituent Effects :

- The hydrochloride salt in 3,5-dichloro-2-methylpyridine enhances solubility and ionic interactions, unlike neutral analogues like 3,5-dichloro-2-methoxypyridine .

- The methoxy group (in 3,5-dichloro-2-methoxypyridine) is electron-donating, increasing the pyridine ring’s electron density compared to the electron-withdrawing methyl group in the hydrochloride derivative .

- The hydroxyl group in 3,5-dichloro-2-hydroxypyridine enables hydrogen bonding, influencing crystal packing and solubility, whereas the hydrochloride form relies on ionic interactions .

Crystallographic Behavior :

- 4,5-Dichloro-2-methylpyridine forms 1D chains via hydrogen bonds (N–H···O), contrasting with the ionic lattice expected for the hydrochloride salt .

Reactivity and Applications: The amino group in 6-amino-3,5-dichloro-2-methylpyridine allows for diazotization and coupling reactions, making it a versatile intermediate in pharmaceutical synthesis . The hydrochloride derivative is preferred in formulations requiring high water solubility, such as pesticide emulsions or injectable APIs .

Activité Biologique

3,5-Dichloro-2-methylpyridine hydrochloride is a heterocyclic compound that has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound is characterized by its pyridine ring substituted with two chlorine atoms and a methyl group. The structural formula can be represented as:

The presence of chlorine atoms enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to:

- Inhibit Enzyme Activity : It may act as an enzyme inhibitor by binding to active sites, thus altering the function of key metabolic pathways.

- Modulate Receptor Binding : Due to its structural similarity to biologically active pyridine derivatives, it can influence receptor activity, potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human lung cancer cell lines (A549) have shown that this compound can induce cytotoxic effects, leading to decreased cell viability and proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of N-myristoyltransferase (NMT), an enzyme implicated in the lifecycle of Trypanosoma brucei, demonstrated that derivatives of this compound could effectively inhibit this enzyme. This inhibition correlated with reduced proliferation of the parasite in vitro, highlighting its potential as an antitrypanosomal agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of clinical isolates from infected patients. The results showed that it had a minimum inhibitory concentration (MIC) effective against multidrug-resistant strains, suggesting it could be developed into a new class of antibiotics .

Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for further research and development in several therapeutic areas:

- Antimicrobial Agents : Given its efficacy against resistant bacterial strains.

- Anticancer Drugs : For potential use in targeted cancer therapies.

- Enzyme Inhibitors : As a basis for developing treatments for parasitic infections.

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3,5-dichloro-2-methylpyridine hydrochloride, and how can reaction conditions be validated?

Methodological Answer: Synthesis typically involves chlorination and methylation of pyridine derivatives. For example, analogous compounds like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride are synthesized via nucleophilic substitution, using reagents like thionyl chloride (SOCl₂) for chlorination and methanol for methoxy group introduction . Validation involves:

- Reaction Monitoring : Use HPLC or GC-MS to track intermediates and byproducts.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Yield Optimization : Adjust stoichiometry (e.g., molar ratios of Cl⁻ donors) and temperature (60–80°C for exothermic steps).

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for analogous pyridines (e.g., δ ~8.5 ppm for aromatic protons) .

- FT-IR : Validate C-Cl stretches (550–600 cm⁻¹) and N-H (hydrochloride) at ~2500 cm⁻¹ .

- Purity Assessment :

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Optimal Storage :

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., Cl substituents as electron-withdrawing groups) .

- Molecular Docking : Use PyMol or AutoDock to simulate interactions with biological targets (e.g., kinase enzymes). Validate with SAR studies on methylpyridine derivatives .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition, guiding toxicity assays .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Multi-Technique Validation :

- Case Study : A 2024 study on 2-chloro-4-(chloromethyl)pyridine hydrochloride resolved conflicting NOE effects via synchrotron XRD, confirming steric hindrance from methyl groups .

Q. What strategies are effective for impurity profiling in this compound synthesis?

Methodological Answer:

- Impurity Identification :

- Mitigation :

Q. How can researchers design kinetic studies to elucidate degradation pathways?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1M NaOH (hydrolysis), H₂O₂ (oxidation), or UV light (photolysis). Monitor via:

- Advanced Tool : Use high-resolution mass spectrometry (HRMS) to identify transient intermediates (e.g., hydroxylated derivatives) .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.